molecular formula C19H23NO3 B2963587 N-(4-butylphenyl)-3,4-dimethoxybenzamide CAS No. 326884-66-6

N-(4-butylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B2963587
CAS No.: 326884-66-6
M. Wt: 313.397
InChI Key: WGTGTZGLQIZWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butylphenyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 3,4-dimethoxybenzoyl group linked to a 4-butylphenylamine moiety.

Properties

IUPAC Name

N-(4-butylphenyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-5-6-14-7-10-16(11-8-14)20-19(21)15-9-12-17(22-2)18(13-15)23-3/h7-13H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTGTZGLQIZWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326884-66-6
Record name N-(4-BUTYLPHENYL)-3,4-DIMETHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-butylaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of N-(4-butylphenyl)-3,4-dimethoxybenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N-(4-butylphenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key benzamide derivatives, their substituents, biological activities, and research findings:

Compound Name Substituent Biological Activity Key Findings References
N-(4-Butylphenyl)-3,4-dimethoxybenzamide 4-Butylphenyl Theoretical Predicted lipophilic nature due to butyl chain; potential CNS or metabolic applications. -
ADX61623 (N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide) 4-(2-cyanopropane-2-yl)phenyl FSH receptor allosteric antagonist Inhibits FSH-induced cAMP and progesterone at low doses; paradoxically increases estradiol at high doses.
ADX68692 Undisclosed (orally active variant) Dual FSH/LH receptor modulation Disrupts rat ovarian cycles, reduces oocyte maturation; enhances progesterone in Leydig cells.
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide 4-chlorophenyl + allylcarbamoyl Monkeypox virus cysteine protease inhibitor Highest binding affinity (-6.7 kcal/mol); stable RMSD values in simulations.
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide 4-hydroxybenzyl Intermediate for Itopride synthesis Key precursor in dopamine D2 antagonist production; no direct bioactivity reported.
N-[[4-(2-Dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide (Itopride) 4-(2-dimethylaminoethoxy)benzyl Dopamine D2 antagonist + anticholinesterase Enhances gastrointestinal motility; synthesized via hydroxybenzyl intermediate.
(Z)-N-(3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide 4-chlorophenyl + hydrazinyl-thiazole Antiproliferative agent Cytotoxic against cancer cell lines; structural complexity enhances DNA interaction.

Substituent-Driven Pharmacological Profiles

Hormonal Modulation (FSH/LH Receptors)

  • ADX61623 and ADX68692 demonstrate how electron-withdrawing groups (e.g., cyano) or lipophilic chains influence FSH receptor antagonism. ADX68692’s oral activity suggests superior bioavailability compared to analogs, likely due to optimized substituent polarity .
  • Contrast : The butyl group in this compound may enhance membrane permeability but reduce receptor selectivity compared to ADX compounds.

Antiviral Activity (Monkeypox Protease Inhibition)

  • N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide leverages a chlorophenyl group for hydrophobic interactions and an allylcarbamoyl moiety for hydrogen bonding, achieving superior binding affinity (-6.7 kcal/mol) .

Cytotoxicity and Anticancer Activity

  • Chlorophenyl-thiazole hybrids (e.g., compound 3b ) exhibit antiproliferative effects via intercalation or topoisomerase inhibition. The thiazole ring enhances planar geometry, critical for DNA binding .
  • Butylphenyl analog : The bulky butyl group could sterically hinder DNA interaction, limiting cytotoxicity.

Biological Activity

The compound N-(4-butylphenyl)-3,4-dimethoxybenzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various studies, data tables, and case analyses.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a butyl group and two methoxy groups attached to a benzamide framework. This configuration influences its solubility, reactivity, and biological activity.

Molecular Formula

  • Chemical Formula: C16H21N1O3
  • Molecular Weight: 273.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes involved in cell proliferation, thus exhibiting anticancer properties. Additionally, it has shown potential as an antimicrobial agent by disrupting bacterial cell functions.

Key Biological Targets

  • Enzymes: Inhibits acetylcholinesterase (AChE) and urease.
  • Receptors: Interacts with various receptors affecting cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Salmonella typhi1532 µg/mL
Bacillus subtilis1816 µg/mL
Escherichia coli1264 µg/mL
Staphylococcus aureus10128 µg/mL

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated:

  • IC50 Values:
    • HeLa: 25 µM
    • MCF-7: 30 µM

The compound was observed to significantly reduce cell viability in a dose-dependent manner.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Antimicrobial Activity Anticancer Activity IC50 (µM)
N-(4-bromophenyl)-3,4-dimethoxybenzamideModerate35
N-(4-methylphenyl)-3,4-dimethoxybenzamideWeak>50
This compoundStrong25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.